molecular formula C18H14ClNO3S2 B12156066 (Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one

(Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12156066
M. Wt: 391.9 g/mol
InChI Key: BOIUTOIOUKDMBN-PXNMLYILSA-N
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Description

(Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a chlorophenyl group and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone or haloaldehyde under basic conditions. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazolidinone intermediate.

    Introduction of Dimethoxybenzylidene Moiety: The final step involves the condensation of the thiazolidinone derivative with 2,4-dimethoxybenzaldehyde in the presence of a base, such as piperidine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal activities. Researchers are investigating its ability to inhibit the growth of various bacterial and fungal strains, which could lead to the development of new therapeutic agents.

Medicine

In the medical field, the compound is being explored for its potential anti-inflammatory and anticancer properties. Studies have indicated that it may interfere with specific cellular pathways involved in inflammation and cancer cell proliferation, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects could be related to the modulation of signaling pathways that regulate inflammation, such as the NF-κB pathway. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-chlorophenyl)-5-(benzylidene)-2-thioxothiazolidin-4-one: Lacks the dimethoxy groups, which may affect its biological activity and chemical reactivity.

    (Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but with a different position of the chlorine atom, potentially leading to different properties.

    (Z)-3-(3-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one: Contains a single methoxy group, which may influence its activity and interactions.

Uniqueness

The presence of both the 3-chlorophenyl and 2,4-dimethoxybenzylidene groups in (Z)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one makes it unique compared to similar compounds. These substituents can significantly impact the compound’s electronic properties, steric effects, and overall biological activity, making it a distinct entity in the thiazolidinone class.

Properties

Molecular Formula

C18H14ClNO3S2

Molecular Weight

391.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO3S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)20(18(24)25-16)13-5-3-4-12(19)9-13/h3-10H,1-2H3/b16-8-

InChI Key

BOIUTOIOUKDMBN-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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